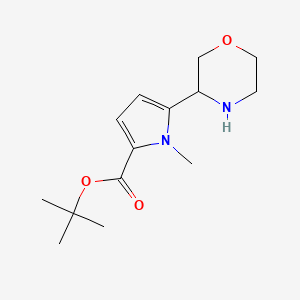
Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate (CAS No. 2287286-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a morpholine group and a tert-butyl ester. Its molecular formula is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol.
Research indicates that compounds like this compound may act as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a crucial role in cell proliferation and survival pathways.
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies have shown that the compound possesses favorable absorption characteristics. Its metabolic profile indicates that it is primarily metabolized via cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The stability of the tert-butyl group contributes to its metabolic longevity, making it a candidate for further development in therapeutic applications.
Table 2: Metabolic Pathways
| Metabolic Pathway | Enzyme Involved | Resulting Metabolites |
|---|---|---|
| Oxidation | CYP3A4, CYP2D6 | Alcohol derivatives from tert-butyl |
| Conjugation | UGTs | Glucuronides |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibited ERK5 autophosphorylation in HeLa cells, showcasing its potential as an anti-cancer agent. The compound's selectivity was highlighted by its minimal activity against closely related kinases (IC50 > 30 μM) .
- In Vivo Efficacy : In mouse xenograft models, the compound exhibited significant tumor growth inhibition, supporting its therapeutic potential against specific cancer types. The results indicated a dose-dependent response, reinforcing the need for further clinical evaluation .
- Metabolic Stability Analysis : Comparative studies indicated that replacing the tert-butyl group with more stable moieties could enhance metabolic stability without compromising biological activity. This aspect is crucial for drug design, as metabolic stability often correlates with longer half-lives and improved efficacy .
Propriétés
IUPAC Name |
tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)12-6-5-11(16(12)4)10-9-18-8-7-15-10/h5-6,10,15H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYPVJYOTDGXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(N1C)C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














